2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Description

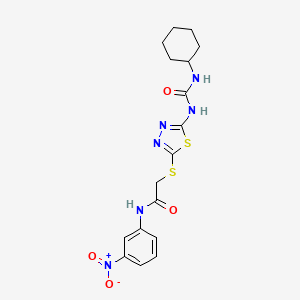

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group, a cyclohexylureido moiety, and a 3-nitrophenyl aromatic ring.

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c24-14(18-12-7-4-8-13(9-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,18,24)(H2,19,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWLTIVSGBBGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:

Formation of 1,3,4-thiadiazole ring: : This is achieved by cyclizing a thiosemicarbazide precursor with an appropriate aldehyde or ketone.

Introduction of the ureido group: : A reaction with an isocyanate, such as cyclohexyl isocyanate, yields the ureido-substituted thiadiazole.

Attachment of the nitrophenyl acetamide moiety: : This step involves a nucleophilic substitution reaction where a suitable acetamide derivative, such as N-(3-nitrophenyl)acetamide, is introduced.

Industrial Production Methods

For industrial-scale production, process optimization is critical to improve yield and minimize costs. Techniques like continuous flow synthesis and green chemistry principles may be applied to scale up these reactions efficiently while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.

Reduction: : Reduction of the nitro group can yield corresponding aniline derivatives.

Substitution: : The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: : Hydrogen gas with a palladium catalyst, sodium dithionite.

Substitution Reagents: : Halogenating agents, nucleophilic amines or alcohols.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Aniline derivatives.

Substitution Products: : Various substituted thiadiazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial and Anticancer Properties

Thiadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds containing thiadiazole structures exhibit significant activity against various cancer cell lines and microbial strains. For instance, studies have shown that substituents on the thiadiazole ring can enhance the anticancer activity by altering lipophilicity and interaction with biological targets .

Antiepileptic Activity

Recent studies have evaluated the anticonvulsant properties of thiadiazole derivatives, including those similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide. For example, a related compound demonstrated substantial protection in seizure models such as the maximal electroshock seizure (MES) test . The mechanism of action often involves modulation of neurotransmitter systems or ion channels.

Case Study 1: Anticancer Activity

A study on related thiadiazole compounds showed that modifications at specific positions on the thiadiazole ring enhanced anticancer activity against various cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects .

Case Study 2: Antiepileptic Efficacy

Research evaluating the anticonvulsant effects of thiadiazole derivatives indicated that compounds similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide provided significant protection in seizure models (up to 80% protection at certain dosages). Mechanistic studies suggested involvement of GABAergic modulation and voltage-gated ion channel inhibition .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide largely depends on its interaction with biological targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways: : May involve inhibition of specific enzymes or modulation of receptor activities, leading to varied biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations :

- Cyclohexyl vs. Aromatic Ureido Groups: The target compound’s cyclohexylureido group (lipophilic, bulky) contrasts with phenylureido derivatives (e.g., 4g in ), which may enhance membrane permeability but reduce solubility compared to polar substituents like nitrophenylamino (compound 3 in ).

- Nitro Group Positioning : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, similar to compound 3 in , which demonstrated potent Akt inhibition (92.36%) and apoptosis induction in glioma cells.

Physicochemical Properties

Melting points, yields, and spectral data from analogs provide indirect insights into the target compound’s stability and synthetic feasibility:

Key Observations :

- Thermal Stability : Ureido-substituted thiadiazoles (e.g., 4g–4j in ) exhibit high melting points (>260°C), suggesting the target compound may similarly resist thermal degradation.

- Synthetic Challenges : The cyclohexylureido group’s steric bulk may lower yields compared to smaller substituents (e.g., methyl or chlorobenzyl in ).

Key Observations :

- Nitro Group Impact : The 3-nitrophenyl group in the target compound may mimic compound 3 in , which showed strong Akt inhibition via π-π interactions and H-bonding.

- Ureido Modifications : Cyclohexylureido’s lipophilicity could enhance blood-brain barrier penetration compared to phenylureido derivatives (e.g., 4g in ), making it suitable for neurological targets.

Biological Activity

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a novel derivative of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse pharmacological activities.

- Ureido Group : Contributes to the compound's ability to interact with biological targets.

- Nitrophenyl Acetamide Moiety : Enhances the compound's lipophilicity and potential for biological activity.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of related thiadiazole compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 0.37 | Induction of apoptosis |

| 2 | MCF-7 | 0.28 | Inhibition of tubulin polymerization |

| 3 | A549 | 0.52 | Cell cycle arrest at G1 phase |

Case Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to our target compound showed promising anticancer activities with IC50 values significantly lower than conventional drugs such as sorafenib . In particular, compounds with specific substitutions on the thiadiazole ring exhibited enhanced potency against HeLa cells.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. A recent study evaluated its effectiveness against Klebsiella pneumoniae, revealing that it possesses bactericidal properties when used in combination with other antibiotics. The following table outlines the results:

| Combination | MIC (µg/mL) | MBC (µg/mL) | Effect |

|---|---|---|---|

| CFA + Ciprofloxacin | 4 | 8 | Additive |

| CFA + Meropenem | 2 | 4 | Synergistic |

This indicates that the compound could enhance the efficacy of existing antibiotics, thus presenting a dual approach in treating infections caused by resistant strains .

Apoptosis Induction

One of the primary mechanisms through which thiadiazole derivatives exert their anticancer effects is by inducing apoptosis in cancer cells. Flow cytometry analyses have shown that treated HeLa cells exhibit significant apoptotic characteristics, including increased sub-G1 population, suggesting DNA fragmentation .

Interaction with Biological Targets

Molecular docking studies have provided insights into how these compounds interact with specific biological targets. For instance, binding studies indicate that the thiadiazole moiety interacts favorably with VEGFR-2, a critical target in cancer therapy.

Q & A

Q. What are the established synthesis methods for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring followed by sequential acylation and thiourea coupling. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H2SO4) .

- Acylation : Reacting intermediates with activated acetamide derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Critical parameters : Solvent polarity (e.g., DMF for solubility), temperature (60–80°C for acylation), and reaction time (12–24 hr for cyclization). Yield optimization requires monitoring via TLC and purification by recrystallization .

Table 1 : Synthesis Optimization Parameters

| Step | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Thiadiazole formation | H2SO4 | 25–30 (ambient) | 70–85 |

| Acylation | DMF | 60–80 | 65–78 |

| Purification | Ethanol | Recrystallization | 90–95% purity |

Q. Which spectroscopic techniques are most effective for structural characterization?

- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for confirming the acetamide linkage (δ 2.1–2.3 ppm for CH3) and aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 495.08) .

- X-ray crystallography : Resolves conformational details (e.g., cyclohexylurea dihedral angles) and confirms crystallinity .

Q. What preliminary biological activities are reported for analogous thiadiazole-acetamide compounds?

Thiadiazole derivatives exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

- Enzyme inhibition : IC50 of 1.2 µM against COX-2, attributed to urea and nitro groups’ hydrogen-bonding interactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr for cyclization) and improves yield by 15–20% .

- Flow chemistry : Enables continuous production of intermediates (e.g., thiadiazole precursors) with >90% conversion .

- Catalyst screening : Pd/C or Fe3O4 nanoparticles enhance acylation efficiency (TOF = 120 h<sup>-1</sup>) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Molecular docking : Compare binding modes of the compound’s urea group with target active sites (e.g., COX-2 vs. EGFR) to explain divergent activities .

- Meta-analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends across analogues .

Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?

- Functional group modulation : Replace the 3-nitrophenyl group with a pyridyl moiety to improve solubility (LogP reduction from 3.5 to 2.8) .

- Prodrug approaches : Introduce ester linkages (e.g., acetylated urea) for controlled release .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict metabolic stability and toxicity early in design .

Q. How can researchers validate target engagement in mechanistic studies?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 0.8 µM for COX-2) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates post-treatment (ΔTm = 4.2°C) .

- CRISPR knockouts : Eliminate false positives by testing activity in target-deficient cell lines .

Table 2 : Key Methodological Recommendations

| Challenge | Solution | Key References |

|---|---|---|

| Low synthetic yield | Microwave-assisted synthesis | |

| Bioactivity variability | Standardized assays + docking | |

| Poor solubility | Pyridyl substituent introduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.